![molecular formula C18H18N2S2 B14264681 3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol CAS No. 137777-66-3](/img/structure/B14264681.png)
3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol is an organic compound that belongs to the class of 3-alkylindoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.
Introduction of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with a suitable leaving group on the precursor molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the ethenyl linkage, to form saturated derivatives.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution on the indole ring can be carried out using reagents like bromine, while nucleophilic substitution on the pyridine ring can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
1H-Indol-3-yl(2-pyridinyl)methanol: Contains an indole and pyridine moiety but lacks the thiol group and ethenyl linkage.
(2S)-1-(1H-Indol-3-yl)-3-{[5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine: Contains an indole and pyridine moiety but has different substituents and lacks the thiol group.
Uniqueness
3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol is unique due to the presence of the thiol group and the ethenyl linkage, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
特性
CAS番号 |
137777-66-3 |
|---|---|
分子式 |
C18H18N2S2 |
分子量 |
326.5 g/mol |
IUPAC名 |
3-[1-(1H-indol-2-yl)-2-pyridin-3-ylethenyl]sulfanylpropane-1-thiol |
InChI |
InChI=1S/C18H18N2S2/c21-9-4-10-22-18(11-14-5-3-8-19-13-14)17-12-15-6-1-2-7-16(15)20-17/h1-3,5-8,11-13,20-21H,4,9-10H2 |
InChIキー |
JMOCIMWPHQCGEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=CC3=CN=CC=C3)SCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


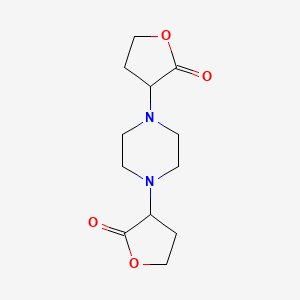
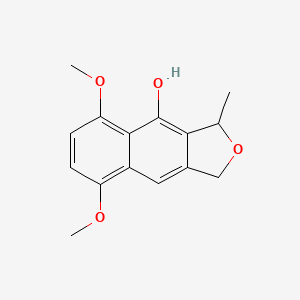

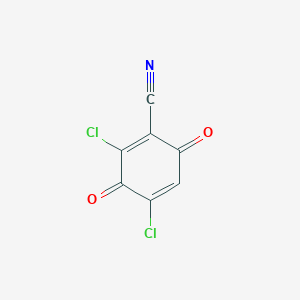
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)

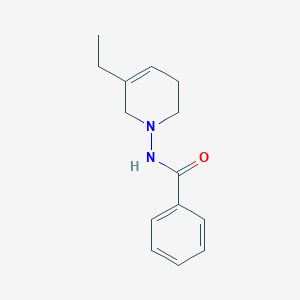
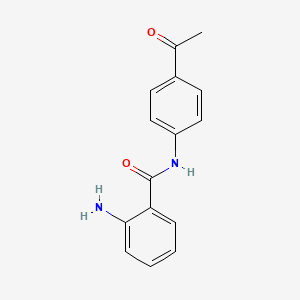
![4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one](/img/structure/B14264654.png)
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
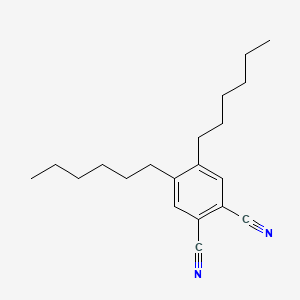
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
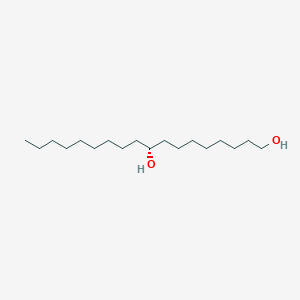
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
